![molecular formula C19H19N3OS B5572642 2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)
2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is 337.12488341 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine showing potential as antimicrobial agents. For instance, Soliman et al. (2009) explored tetrahydrobenzothienotriazolopyrimidine derivatives for antimicrobial activity. Compounds exhibited significant activity against Candida albicans, with some showing no notable antibacterial effect against Escherichia coli but marked activity against Staphylococcus aureus and Pseudomonas aeruginosa. This study highlights the compound's potential in developing antimicrobial agents (Soliman et al., 2009).
Synthesis and Biological Activity
Further research into the synthesis of new bioactive derivatives of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been conducted. Ashalatha et al. (2007) synthesized several new derivatives, screening them for anti-inflammatory, CNS depressant, and antimicrobial activities, finding some compounds displayed promising biological activities (Ashalatha et al., 2007).
Antibacterial and Antifungal Activity
Kahveci et al. (2020) synthesized new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, assessing their antibacterial and antifungal properties. These compounds showed higher antifungal activity against Candida species than fluconazole, indicating their potential as antifungal agents (Kahveci et al., 2020).
Chemical Synthesis and Applications
The chemical synthesis of this compound and its derivatives serves as a foundation for developing novel therapeutic agents. For example, the study by Lobo et al. (2010) provided valuable data on the synthesis and potential antimicrobial activity of 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one, underscoring the versatility of this chemical scaffold in drug discovery (Lobo et al., 2010).
properties
IUPAC Name |
2-methyl-3-[(E)-(4-methylphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-7-9-14(10-8-12)11-20-22-13(2)21-18-17(19(22)23)15-5-3-4-6-16(15)24-18/h7-11H,3-6H2,1-2H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYEZHPTYEFIC-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.